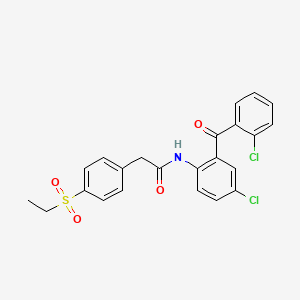

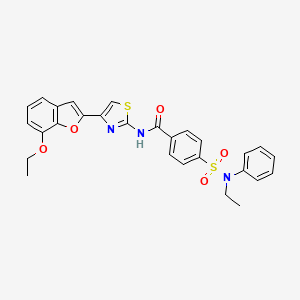

![molecular formula C18H13ClFNO3 B2878217 Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]quinoline-2-carboxylate CAS No. 1359391-89-1](/img/structure/B2878217.png)

Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]quinoline-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline derivatives, such as “Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]quinoline-2-carboxylate”, often involves the use of new strategies on par with the reported methods . For instance, novel trifluoro methyl-containing quinolino-pyrazoles were synthesized using 3-aryl-1H-pyrazole-4-carbaldehydes and 1-(2-methyl-substituted)quinolin-4-yl)hydrazines intermediates .Molecular Structure Analysis

The molecular structure of “this compound” is intricate and offers a unique perspective in understanding molecular interactions. It’s part of the quinoline derivatives, which are known for their versatility in many significant fields .Applications De Recherche Scientifique

Novel Synthetic Routes

Researchers have developed innovative synthetic methods to construct quinoline-2-carboxylate derivatives, including Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]quinoline-2-carboxylate, highlighting their potential utility in pharmaceutical industry applications. For instance, an efficient route utilizing rhodium-catalyzed oxidative [5+1] annulation of 2-vinylanilines with α-diazocarbonyl compounds has been described, demonstrating the compatibility of this approach with various functional groups (Wang et al., 2018).

Biological Applications

Quinoline derivatives are recognized for their efficacy as fluorophores, antioxidants, and radioprotectors, contributing significantly to biochemistry and medicine. They are particularly valued for studying various biological systems, including their potential in DNA fluorophore development (Aleksanyan & Hambardzumyan, 2013). Additionally, certain derivatives have been evaluated for their antiproliferative activities against multiple cancer cell lines, providing insights into structure-activity relationships and identifying promising compounds for further development as multitargeted receptor tyrosine kinase inhibitors (Li et al., 2013).

Material Science and Chemistry

In material science, the modification of quinoline derivatives has been explored for the synthesis of novel materials with improved thermal stability and processability. For example, aluminum and zinc complexes of substituted quinolines show enhanced thermal stability and emit blue-green light, offering potential applications in optoelectronic devices (Barberis & Mikroyannidis, 2006).

Mécanisme D'action

Target of Action

It’s known that quinoline derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

The mode of action of “Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]quinoline-2-carboxylate” involves a series of chemical reactions. The Suzuki–Miyaura (SM) coupling reaction is a key process, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that quinoline derivatives can affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

It’s known that the success of the suzuki–miyaura (sm) coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

It’s known that quinoline derivatives can have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Action Environment

It’s known that the success of the suzuki–miyaura (sm) coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Propriétés

IUPAC Name |

methyl 4-[(2-chloro-4-fluorophenyl)methoxy]quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFNO3/c1-23-18(22)16-9-17(13-4-2-3-5-15(13)21-16)24-10-11-6-7-12(20)8-14(11)19/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKDCFLKUUYBOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=CC=CC=C2C(=C1)OCC3=C(C=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(4-fluorophenyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2878138.png)

![5-(3-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2878142.png)

![1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2878153.png)

![8,10-dimethyl-2-propyl-N-(pyridin-2-ylmethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2878155.png)

![4-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl methyl ether](/img/structure/B2878156.png)

![9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2878157.png)